molecular formula C25H21Cl2N5OS B12020718 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B12020718
M. Wt: 510.4 g/mol
InChI Key: SUCDEIRGEXBKDI-CCVNUDIWSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its stability and reactivity. The presence of the sulfanyl group and the dichlorophenyl moiety further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group or the dichlorophenyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of a triazole ring, sulfanyl group, and dichlorophenyl moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21Cl2N5OS

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21Cl2N5OS/c1-16-3-7-18(8-4-16)24-30-31-25(32(24)21-11-5-17(2)6-12-21)34-15-23(33)29-28-14-19-9-10-20(26)13-22(19)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

SUCDEIRGEXBKDI-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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